

Application Notes: The Role of N-Stearoyltyrosine in Elucidating CB2 Receptor Function

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Compound of Interest

Compound Name: *N-Stearoyltyrosine*

Cat. No.: *B15184855*

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Introduction

N-Stearoyltyrosine (NsTyr) is an N-acyl amino acid, a class of endogenous lipid molecules structurally related to endocannabinoids.[1] Emerging research has highlighted its neuroprotective capabilities, particularly in models of neurodegeneration.[2][3] Studies indicate that the biological effects of **N-Stearoyltyrosine**, such as its ability to protect neural stem cells from senescence, are mediated through the Cannabinoid Receptor 2 (CB2).[2][3] The CB2 receptor, a G-protein coupled receptor (GPCR), is a key therapeutic target primarily expressed in immune cells and is implicated in modulating inflammation and immune responses.

These notes provide a comprehensive overview of the methodologies used to characterize the interaction of **N-Stearoyltyrosine** with the CB2 receptor pathway. While specific pharmacological data such as binding affinity (K_i) and functional potency (EC_{50}) for **N-Stearoyltyrosine** are not prominently available in peer-reviewed literature, the following sections detail the standard protocols researchers can use to determine these critical parameters.

Data Presentation: Pharmacological Characterization of CB2 Ligands

To effectively characterize **N-Stearoyltyrosine** or any novel compound at the CB2 receptor, its binding affinity and functional potency must be quantified. The tables below serve as templates, populated with data from well-known CB2 ligands, to illustrate how results for **N-Stearoyltyrosine** should be presented upon experimental determination.

Table 1: Example Binding Affinity of Reference Ligands at Human Cannabinoid Receptors

Compound	CB2 Receptor Ki (nM)	CB1 Receptor Ki (nM)	Selectivity Index (Ki CB1/Ki CB2)
CP 55,940	0.68	0.95	1.4
JWH 133	3.4	>10,000	>2940
AM630 (Antagonist)	31.2	>10,000	>320
N-Stearoyltyrosine	To Be Determined	To Be Determined	To Be Determined

Note: Data for reference compounds are representative values from literature. Ki values represent the dissociation constant for inhibitor binding.

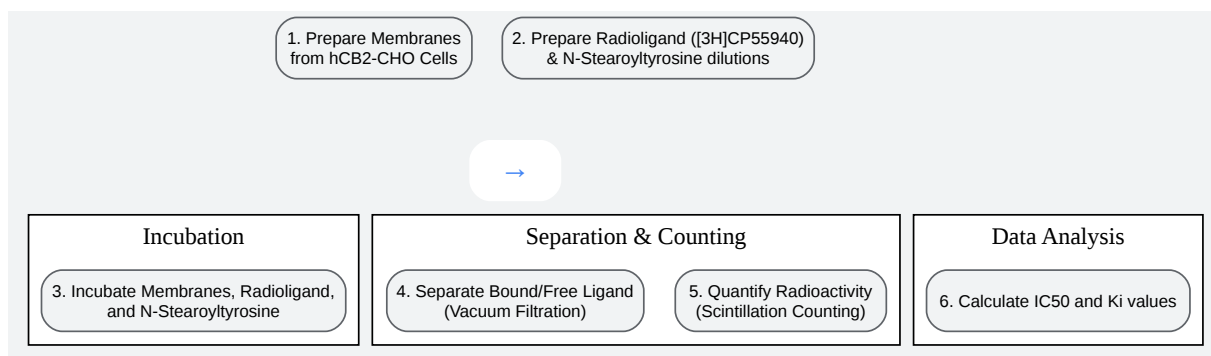
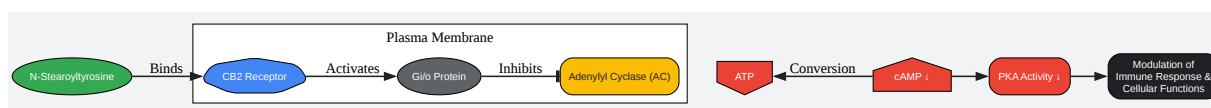
Table 2: Example Functional Activity of Reference Ligands at the Human CB2 Receptor (cAMP Assay)

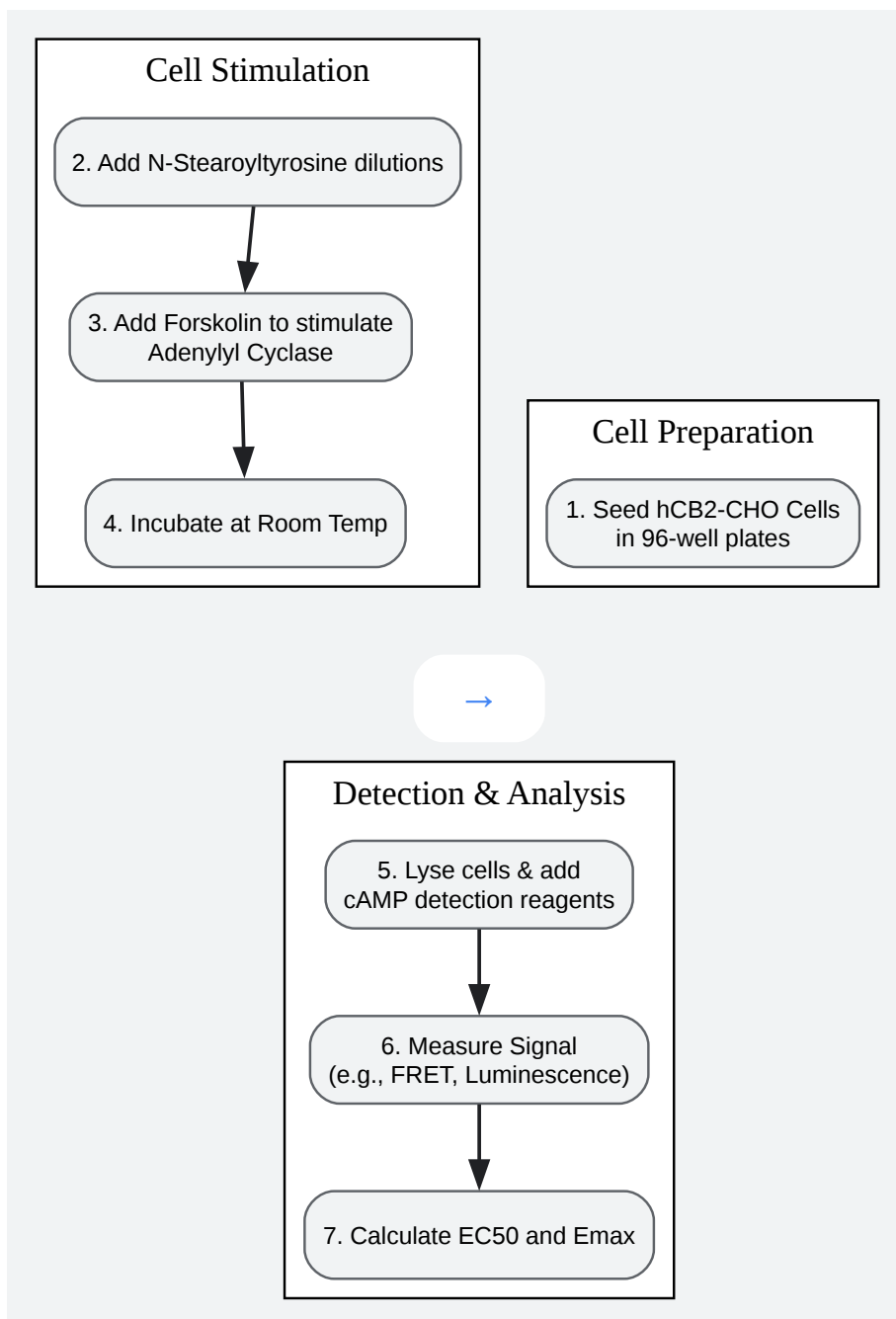
Compound	EC50 (nM)	Emax (% Inhibition of Forskolin-Stimulated cAMP)
CP 55,940	9.7	100%
JWH 133	5.6	100%
N-Stearoyltyrosine	To Be Determined	To Be Determined

Note: EC50 is the concentration of an agonist that gives a response halfway between baseline and maximum. Emax is the maximum response.

Signaling Pathway and Experimental Visualizations

Understanding the downstream effects of **N-Stearoyltyrosine** binding to the CB2 receptor is crucial. The CB2 receptor primarily couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.





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References

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